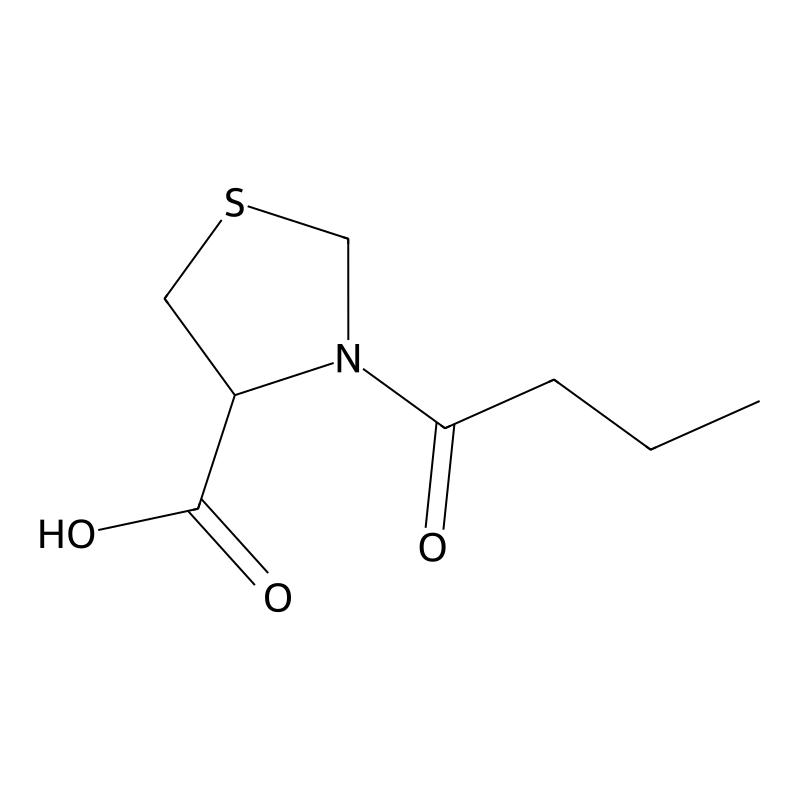

3-Butanoyl-1,3-thiazolidine-4-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Butanoyl-1,3-thiazolidine-4-carboxylic acid is a sulfur-containing heterocyclic compound characterized by a five-membered ring structure that incorporates both nitrogen and sulfur atoms. It features a butanoyl group at the 3-position and a carboxylic acid functional group at the 4-position. The molecular formula is C₇H₁₃NO₃S, with a molecular weight of approximately 203.26 g/mol. This compound is part of the thiazolidine family, which is known for its diverse biological activities and potential therapeutic applications.

There is no known mechanism of action for 3-Butanoyl-1,3-thiazolidine-4-carboxylic acid due to the lack of research on this specific molecule.

The reactivity of 3-butanoyl-1,3-thiazolidine-4-carboxylic acid can be attributed to its functional groups:

- Esterification: The carboxylic acid can react with alcohols to form esters.

- Decarboxylation: Under certain conditions, the carboxylic acid moiety may lose carbon dioxide.

- Nucleophilic Substitution: The nitrogen atom in the thiazolidine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

These reactions highlight the compound's versatility in organic synthesis and medicinal chemistry.

Research indicates that 3-butanoyl-1,3-thiazolidine-4-carboxylic acid exhibits significant biological activities, including:

- Antimicrobial Properties: Studies have shown that derivatives of thiazolidine compounds possess antimicrobial effects against various pathogens .

- Anticancer Activity: Some thiazolidine derivatives have demonstrated potential in inducing apoptosis in cancer cells, suggesting their utility in cancer therapy .

- Antioxidant Effects: The compound may act as an antioxidant, helping to mitigate oxidative stress in biological systems .

Synthesis of 3-butanoyl-1,3-thiazolidine-4-carboxylic acid typically involves:

- Condensation Reactions: A common method includes the condensation of an appropriate thiazolidine precursor with butyric acid or its derivatives.

- Cyclization: This process may involve cyclization reactions that form the five-membered thiazolidine ring from linear precursors.

- Functional Group Modifications: Post-synthesis modifications can be employed to introduce or alter functional groups for enhanced biological activity.

3-Butanoyl-1,3-thiazolidine-4-carboxylic acid has several potential applications:

- Pharmaceutical Development: Due to its bioactive properties, it is being explored for use in drug formulations targeting microbial infections and cancer therapies.

- Agricultural Chemistry: Its antimicrobial properties may also lend it utility as a biopesticide or fungicide.

Interaction studies involving 3-butanoyl-1,3-thiazolidine-4-carboxylic acid have focused on:

- Protein Binding: Investigations into how this compound interacts with various proteins can provide insights into its mechanism of action and therapeutic potential.

- Molecular Docking Studies: Computational studies have been employed to predict interactions with biological targets such as enzymes and receptors, enhancing understanding of its pharmacological profile.

Several compounds share structural similarities with 3-butanoyl-1,3-thiazolidine-4-carboxylic acid. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1,3-Thiazolidine-4-carboxylic acid | Basic thiazolidine structure without the butanoyl group | Found in natural products; less potent biologically |

| 3-Acetyl-1,3-thiazolidine-4-carboxylic acid | Acetyl group instead of butanoyl | Exhibits different biological activities |

| 2-Arylthiazolidine-4-carboxylic acids | Aryl group substitution at the 2-position | Enhanced activity against specific bacterial strains |

The uniqueness of 3-butanoyl-1,3-thiazolidine-4-carboxylic acid lies in its specific butanoyl modification, which may enhance its solubility and bioactivity compared to other thiazolidines.